molecular formula C9H11BrS B7906709 3-(3-Bromophenyl)propane-1-thiol

3-(3-Bromophenyl)propane-1-thiol

Cat. No.: B7906709
M. Wt: 231.15 g/mol
InChI Key: RWUZAOGIYGRBQA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propane-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a bromophenyl group attached to a propane-1-thiol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)propane-1-thiol typically involves the bromination of phenylpropane followed by thiolation. One common method is the bromination of phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylpropane is then reacted with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of phase-transfer catalysts and other advanced techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phenylpropane-thiol.

    Substitution: Various substituted phenylpropane-thiols depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as reducing agents. This compound may exert its effects by modifying the redox state of cellular components or by binding to specific proteins and enzymes, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propane-1-thiol
  • 3-(2-Bromophenyl)propane-1-thiol
  • 3-(3-Chlorophenyl)propane-1-thiol

Uniqueness

3-(3-Bromophenyl)propane-1-thiol is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

3-(3-bromophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUZAOGIYGRBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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